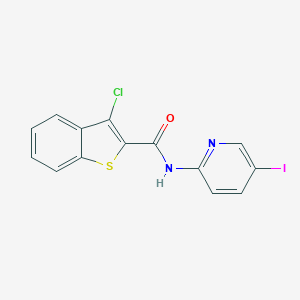
3-chloro-N-(5-iodopyridin-2-yl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(5-iodopyridin-2-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzothiophene derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(5-iodopyridin-2-yl)-1-benzothiophene-2-carboxamide involves the binding of the compound to the active site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in the activity of the enzyme. In the case of CDK2 and GSK-3β, inhibition of these enzymes leads to cell cycle arrest and apoptosis in cancer cells. Inhibition of HDAC6 leads to an increase in protein acetylation, which has been shown to have therapeutic potential in several diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anticancer activity in vitro and in vivo. The compound has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, the compound has been found to exhibit anti-inflammatory and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-chloro-N-(5-iodopyridin-2-yl)-1-benzothiophene-2-carboxamide in lab experiments is its potent inhibitory activity against several enzymes, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research involving 3-chloro-N-(5-iodopyridin-2-yl)-1-benzothiophene-2-carboxamide. One direction is to investigate the therapeutic potential of this compound in diseases other than cancer, such as Alzheimer's disease and diabetes. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify additional target enzymes that may be inhibited by this compound.
Métodos De Síntesis
The synthesis of 3-chloro-N-(5-iodopyridin-2-yl)-1-benzothiophene-2-carboxamide involves the reaction of 2-amino-5-iodopyridine with 3-chloro-1-benzothiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with water to yield the final product. The yield of this reaction is typically around 50-60%, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3-chloro-N-(5-iodopyridin-2-yl)-1-benzothiophene-2-carboxamide has been found to exhibit potent inhibitory activity against several enzymes, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and histone deacetylase 6 (HDAC6). These enzymes are involved in various cellular processes, including cell cycle regulation, glucose metabolism, and protein acetylation, respectively. Inhibition of these enzymes has been shown to have therapeutic potential in several diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
Fórmula molecular |
C14H8ClIN2OS |
|---|---|
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
3-chloro-N-(5-iodopyridin-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H8ClIN2OS/c15-12-9-3-1-2-4-10(9)20-13(12)14(19)18-11-6-5-8(16)7-17-11/h1-7H,(H,17,18,19) |
Clave InChI |
QXWKVULUQQMUID-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=C(C=C3)I)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=C(C=C3)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)
![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)
![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)


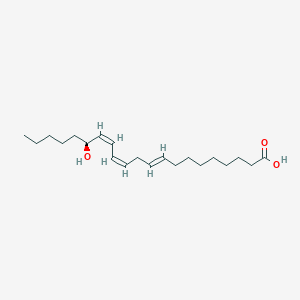
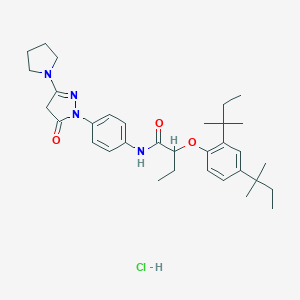
![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)
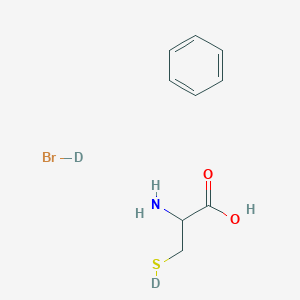
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
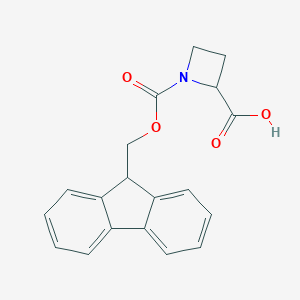
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)